molecular formula C12H15NO4 B1340054 (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 796881-85-1

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1340054
M. Wt: 237.25 g/mol
InChI Key: FFRYJJHJNRQBMO-QMMMGPOBSA-N
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Description

“(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a complex organic compound. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group (-COOH), which is a common functional group in biochemistry . The presence of hydroxy groups (-OH) suggests that it might have some level of polarity and could participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like ChemDraw or HyperChem could be used to visualize the molecule . The presence of the isoquinoline ring, carboxylic acid group, and hydroxy groups would all contribute to its overall structure .


Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions . The hydroxy groups might be involved in condensation or substitution reactions. The isoquinoline ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar hydroxy groups and a polar carboxylic acid group could make it somewhat soluble in polar solvents like water. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), including compounds like (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been extensively studied for their therapeutic potential. Initially recognized for their neurotoxicity, certain THIQ derivatives were later identified as endogenous agents with Parkinsonism-preventing qualities in mammals. These compounds have been explored across various therapeutic areas, including cancer, malaria, and central nervous system disorders, due to their unique mechanism of action and potential as novel drug candidates. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the significance of these compounds in anticancer drug discovery (Singh & Shah, 2017).

Antioxidant Analogues and Derivatives

Research on the antioxidant ethoxyquin, a derivative similar in structure to THIQs, and its analogues has shown their efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation. This underscores the broader potential of THIQ derivatives and similar compounds in antioxidant applications. The study on ethoxyquin and its effectiveness, alongside its derivatives, such as hydroquin, in preserving fish meal quality over time, demonstrates the utility of these compounds beyond therapeutic applications, extending to food preservation and possibly other antioxidative needs (de Koning, 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, reactivity, and environmental impact. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in fields like medicinal chemistry, materials science, or environmental science. Further studies could explore its synthesis, properties, and potential uses .

properties

IUPAC Name

(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)7-5-10(15)9(14)4-6(7)3-8(13-12)11(16)17/h4-5,8,13-15H,3H2,1-2H3,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYJJHJNRQBMO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CC(N1)C(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC(=C(C=C2C[C@H](N1)C(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 3
(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 4
(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Citations

For This Compound
1
Citations
Q Feng, M Zhao, T Gan, H Zhu, Y Wang… - Journal of Materials …, 2016 - pubs.rsc.org
Vascular thrombosis is a major risk of the onset of stroke and so novel therapeutic candidates have been attracting interest. In this context, here docking based computer assisted …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk

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